2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide
CAS No.: 2034351-68-1
Cat. No.: VC7351854
Molecular Formula: C16H22N6O3
Molecular Weight: 346.391
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034351-68-1 |
|---|---|
| Molecular Formula | C16H22N6O3 |
| Molecular Weight | 346.391 |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]acetamide |
| Standard InChI | InChI=1S/C16H22N6O3/c1-10-12(11(2)25-21-10)8-14(23)17-9-13-18-15(20-16(19-13)24-3)22-6-4-5-7-22/h4-9H2,1-3H3,(H,17,23) |
| Standard InChI Key | YILBRUFTEFEKNO-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3 |
Introduction
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide is a complex organic molecule that combines various functional groups, including an oxazole ring, a triazine moiety, and an acetamide backbone. This structure suggests potential biological activities, such as antimicrobial or anticancer properties, although specific research findings on this exact compound are not readily available in the provided sources.
Synthesis Methods
The synthesis of such a compound typically involves multiple steps, starting with readily available starting materials. Common methods might include:
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Formation of the Oxazole Ring: This could involve condensation reactions between appropriate aldehydes and hydroxylamine derivatives.
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Construction of the Triazine Moiety: This might involve reactions between amines and cyanuric chloride or similar precursors.
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Coupling Reactions: Final assembly would require coupling the oxazole and triazine components with the acetamide backbone.
Biological Activities
While specific biological activities of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide are not documented, compounds with similar structures often exhibit:
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Antimicrobial Activity: Oxazole and triazine rings can contribute to interactions with microbial targets.
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Anticancer Potential: The presence of diverse functional groups might allow for interactions with cellular targets relevant to cancer therapy.
Research Findings and Future Directions
Given the lack of specific data on this compound, future research should focus on:
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Synthesis Optimization: Developing efficient synthesis protocols.
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Biological Screening: Evaluating antimicrobial and anticancer activities.
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Structure-Activity Relationship (SAR) Studies: Modifying the structure to enhance biological efficacy.
Data Tables
Due to the absence of specific data on this compound, the following table provides a hypothetical framework for organizing research findings:
| Compound | Synthesis Method | Biological Activity | Future Directions |
|---|---|---|---|
| 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}acetamide | Multi-step synthesis involving oxazole and triazine formation | Potential antimicrobial and anticancer activities | Synthesis optimization, biological screening, SAR studies |
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